1-[(3-Bromopropyl)sulfanyl]-2-methoxyethane
Description
1-[(3-Bromopropyl)sulfanyl]-2-methoxyethane is a sulfur-containing organic compound characterized by a 2-methoxyethyl group linked via a sulfanyl (-S-) bridge to a 3-bromopropyl chain. Its molecular formula is C₆H₁₁BrOS, with a calculated molecular weight of 211.12 g/mol (based on atomic masses: C=12, H=1, Br=80, O=16, S=32). This compound is commercially available in milligram quantities, with a 500 mg batch priced at €1,357.00 .
Properties
IUPAC Name |
1-bromo-3-(2-methoxyethylsulfanyl)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13BrOS/c1-8-4-6-9-5-2-3-7/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGEBWEYNRSFWNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCSCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(3-Bromopropyl)sulfanyl]-2-methoxyethane, a sulfur-containing organic compound, has garnered attention in recent years for its potential biological activities. This compound's structural attributes suggest possible applications in pharmacology, particularly in antimicrobial and anticancer research. This article synthesizes current findings regarding the biological activity of this compound, supported by data tables and case studies.
Chemical Structure and Properties
1-[(3-Bromopropyl)sulfanyl]-2-methoxyethane features a bromopropyl group attached to a sulfanyl moiety, which is further connected to a methoxy group. The molecular formula can be expressed as C₅H₁₃BrOS. The presence of the bromine atom may enhance biological interactions, while the sulfanyl group is known for its reactivity and potential bioactivity.
Anticancer Activity
The anticancer properties of sulfur-containing compounds have been well-documented. Research indicates that certain sulfanyl compounds can induce apoptosis in cancer cell lines, such as HeLa and A549 . Although specific studies on 1-[(3-Bromopropyl)sulfanyl]-2-methoxyethane are scarce, its structural characteristics align with those of known anticancer agents.
Case Study: Sulfur Compounds in Cancer Research
A study investigating the effects of sulfur-containing compounds on cancer cells found that these compounds could inhibit cell proliferation through various mechanisms, including inducing oxidative stress and apoptosis . The exact pathways through which 1-[(3-Bromopropyl)sulfanyl]-2-methoxyethane may exert similar effects remain to be elucidated.
The proposed mechanisms by which sulfur-containing compounds exert their biological effects include:
- Reactive Oxygen Species (ROS) Generation : Many sulfur compounds can generate ROS, leading to oxidative stress in cells.
- Inhibition of Key Enzymes : Compounds may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
- Interaction with Cellular Signaling Pathways : These compounds can modulate signaling pathways involved in cell growth and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of sulfanyl ethers with variable substituents. Below is a detailed comparison with structurally related analogs:
Structural and Functional Group Analysis
1-[(Chloromethyl)sulfanyl]-2-methoxyethane
- Molecular formula : C₅H₁₁ClOS (reported as C₉H₁₄ in , likely a typographical error; corrected based on systematic naming).
- Molecular weight : 162.66 g/mol.
- Key differences : Replaces the 3-bromopropyl group with a chloromethyl (-CH₂Cl) moiety. The shorter chain and chlorine substituent reduce lipophilicity compared to the brominated analog. Chlorine’s lower leaving-group ability diminishes its reactivity in nucleophilic substitutions .
Ethyl 2-(3-methylsulfanyl-5-propyl-1-benzofuran-2-yl)acetate Molecular formula: C₁₅H₁₈O₃S. Molecular weight: 278.37 g/mol. Key differences: Incorporates a benzofuran ring system and a methylsulfanyl group.
1-(2-Aminoethanesulfinyl)-2-methoxyethane hydrochloride Molecular formula: C₅H₁₂ClNO₂S. Molecular weight: 193.67 g/mol. Key differences: Features a sulfinyl (-SO-) group and a protonated amine. The sulfinyl group enhances polarity, while the amine enables salt formation, improving water solubility .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Reactivity/Applications |
|---|---|---|---|---|
| 1-[(3-Bromopropyl)sulfanyl]-2-methoxyethane | C₆H₁₁BrOS | 211.12 | 3-Bromopropyl | High alkylation potential (Br as leaving group) |
| 1-[(Chloromethyl)sulfanyl]-2-methoxyethane | C₅H₁₁ClOS | 162.66 | Chloromethyl | Moderate reactivity; lower lipophilicity |
| Ethyl 2-(3-methylsulfanyl-benzofuran)acetate | C₁₅H₁₈O₃S | 278.37 | Methylsulfanyl, benzofuran | Conjugated systems for photochemical studies |
| 1-(2-Aminoethanesulfinyl)-2-methoxyethane HCl | C₅H₁₂ClNO₂S | 193.67 | Sulfinyl, amine-HCl | Water-soluble; potential pharmaceutical intermediate |
Reactivity and Application Insights
- Leaving Group Efficiency : Bromine in 1-[(3-Bromopropyl)sulfanyl]-2-methoxyethane facilitates nucleophilic substitutions (e.g., SN2 reactions) more effectively than chlorine in its chloromethyl counterpart. This makes the brominated compound preferable in synthetic routes requiring alkylation, such as polymer crosslinking or drug derivatization .
- Lipophilicity : The 3-bromopropyl chain increases hydrophobicity (logP ≈ 2.1 estimated) compared to shorter-chain analogs, enhancing membrane permeability in biological systems.
- Synthetic Utility : Compounds like the benzofuran derivative () highlight the role of sulfanyl groups in stabilizing heterocyclic frameworks, whereas the target compound’s aliphatic structure offers flexibility in designing branched macromolecules .
Research Findings and Structural Considerations
- For example, the methylsulfanyl-benzofuran compound () was crystallized via solvent evaporation, a method applicable to the target compound for studying S–C bond geometry .
- Purity and Commercial Availability : The brominated compound’s high cost (€1,357.00 for 500 mg) reflects synthetic challenges, such as handling brominated intermediates. In contrast, chlorinated analogs are typically cheaper but less reactive .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
